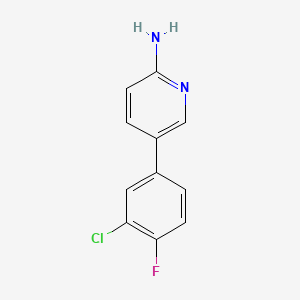

5-(3-Chloro-4-fluorophenyl)pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

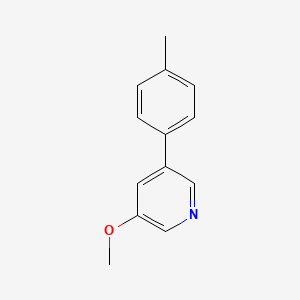

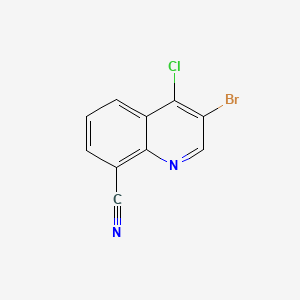

5-(3-Chloro-4-fluorophenyl)pyridin-2-amine is a chemical compound with the CAS Number: 1314985-70-0. It has a molecular weight of 222.65 and its linear formula is C11H8ClFN2 .

Molecular Structure Analysis

The InChI code for 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine is 1S/C11H8ClFN2/c12-9-5-7(1-3-10(9)13)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15). This code provides a specific representation of the molecule’s structure .Wissenschaftliche Forschungsanwendungen

Synthesis of Antidepressant Molecules

- Summary of Application: This compound plays a role in the synthesis of antidepressant molecules through metal-catalyzed procedures . It is particularly essential to develop novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function .

- Methods of Application: The synthesis involves different transition metals, including iron, nickel, ruthenium, and others, serving as catalysts in the synthesis of antidepressants .

- Results or Outcomes: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

Inhibitors of AbTYR

- Summary of Application: The compound is used in the synthesis of inhibitors of AbTYR .

- Methods of Application: The synthesis involves the replacement of the cyclic amine core with a 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine moiety .

- Results or Outcomes: The results of this application are not specified in the source .

Synthesis of Pyrrolidine Compounds

- Summary of Application: This compound is used in the synthesis of pyrrolidine compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods of Application: The synthesis involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

- Results or Outcomes: The synthesized pyrrolidine compounds have shown a variety of therapeutic activities .

Synthesis of Imidazo[1,2-a]pyridine-Coumarin Hybrid Molecules

- Summary of Application: This compound is used in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .

- Methods of Application: The synthesis involves the use of 2-Amino-3-chloro-5-trifluoromethylpyridine .

- Results or Outcomes: The synthesized hybrid molecules have shown potential in the treatment of Hepatitis C .

Synthesis of 1,3-Diazole Containing Compounds

- Summary of Application: This compound is used in the synthesis of 1,3-diazole and its containing compounds which show a lot of therapeutic activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .

- Methods of Application: The synthesis involves the use of 2-Amino-3-chloro-5-trifluoromethylpyridine .

- Results or Outcomes: The synthesized 1,3-diazole containing compounds have shown a variety of therapeutic activities .

Synthesis of Quinoline Derivatives

- Summary of Application: This compound is used in the synthesis of quinoline derivatives which are used in synthesis of alkaloids, fungicides, biocides, virucides, and rubber chemicals, and as flavoring agents .

- Methods of Application: The synthesis involves the use of 2-Amino-3-chloro-5-trifluoromethylpyridine .

- Results or Outcomes: The synthesized quinoline derivatives have shown a variety of therapeutic activities .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-(3-chloro-4-fluorophenyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c12-9-5-7(1-3-10(9)13)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIINFLNDRNROV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=C(C=C2)N)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718570 |

Source

|

| Record name | 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Chloro-4-fluorophenyl)pyridin-2-amine | |

CAS RN |

1314985-70-0 |

Source

|

| Record name | 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloromethyl-3-[2-(2-chlorophenyl)ethyl]-[1,2,4]oxadiazole](/img/structure/B572718.png)

![7'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B572723.png)

![2-Benzhydryl-2-azaspiro[3.3]heptan-5-one](/img/structure/B572725.png)

![(1S,4R,7S,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B572731.png)

![6-tert-Butyl 3-methyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B572733.png)